N-(1,3-benzothiazol-6-yl)-1-benzoyl-3-methylpiperidine-3-carboxamide
Description
N-(1,3-benzothiazol-6-yl)-1-benzoyl-3-methylpiperidine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-1-benzoyl-3-methylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-21(20(26)23-16-8-9-17-18(12-16)27-14-22-17)10-5-11-24(13-21)19(25)15-6-3-2-4-7-15/h2-4,6-9,12,14H,5,10-11,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCFNIGRHCJWTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,3-benzothiazol-6-yl)-1-benzoyl-3-methylpiperidine-3-carboxamide involves multiple steps, typically starting with the formation of the benzothiazole ring. Common synthetic routes include:
Cyclization of 2-aminothiophenols with carbonyl compounds: This method involves the reaction of 2-aminothiophenol with a carbonyl compound under acidic or basic conditions to form the benzothiazole ring.
Reductive cyclization: This method uses reducing agents to cyclize nitro or nitroso derivatives of 2-aminothiophenol.
Microwave-assisted synthesis: This modern technique uses microwave irradiation to accelerate the cyclization process, resulting in higher yields and shorter reaction times.
For industrial production, these methods can be scaled up with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
N-(1,3-benzothiazol-6-yl)-1-benzoyl-3-methylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(1,3-benzothiazol-6-yl)-1-benzoyl-3-methylpiperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and targets.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-1-benzoyl-3-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit key enzymes or proteins involved in the survival and replication of pathogens, such as Mycobacterium tuberculosis . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential as a potent inhibitor .
Comparison with Similar Compounds
N-(1,3-benzothiazol-6-yl)-1-benzoyl-3-methylpiperidine-3-carboxamide can be compared with other benzothiazole derivatives, such as:
2-arylbenzothiazoles: These compounds are known for their anti-cancer and anti-microbial activities.
1,3-benzothiazol-2(3H)-ones: These derivatives exhibit a wide range of biological activities, including anti-inflammatory and anti-oxidant properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
